molecular formula C19H10ClF3N2S B2762711 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 339103-62-7

4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

Cat. No.: B2762711
CAS No.: 339103-62-7
M. Wt: 390.81
InChI Key: VGOYSDCQYQNKJY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is a substituted nicotinonitrile derivative featuring a chlorophenyl group at the 4-position of the pyridine ring and a sulfanyl group at the 2-position attached to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-14-6-4-12(5-7-14)16-8-9-25-18(17(16)11-24)26-15-3-1-2-13(10-15)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOYSDCQYQNKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the nicotinonitrile core.

    Attachment of the Trifluoromethylphenyl Group: This is typically done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a trifluoromethylphenyl boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethylphenylsulfanyl group in the target compound introduces greater steric bulk and lipophilicity compared to the ethylsulfanyl group in the analog. This may enhance membrane permeability but reduce aqueous solubility .

Electronic Properties: The trifluoromethyl group is strongly electron-withdrawing, which could stabilize charge distribution or influence reactivity at the nicotinonitrile core.

Molecular Weight :

  • The target compound’s higher molar mass (~404.8 vs. 364.89 g/mol) reflects the trifluoromethylphenyl substitution, which may impact pharmacokinetic properties such as metabolic stability .

Functional Implications of Substituent Variations

Sulfanyl Group Modifications

  • [3-(Trifluoromethyl)phenyl]sulfanyl (Target) : Increased hydrophobicity and aromaticity, likely enhancing interactions with hydrophobic binding pockets in proteins or receptors.

Positional Substituents

  • The absence of a substituent at position 6 in the target compound reduces steric hindrance compared to the analog, possibly improving accessibility to active sites in target molecules.

Chlorophenyl vs. Methylphenyl Groups

  • Both compounds retain a 4-chlorophenyl group at position 4, a common feature in pharmaceuticals for its electron-withdrawing effects.

Biological Activity

The compound 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile (commonly referred to as compound X ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Compound X has a complex structure characterized by a chlorophenyl group, a trifluoromethyl group, and a sulfanyl linkage. The molecular formula is C16H12ClF3N2SC_{16}H_{12}ClF_3N_2S, and its molecular weight is approximately 358.79 g/mol.

Biological Activity Overview

Research indicates that compound X exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its mechanisms of action are primarily linked to its interactions with specific biological targets, including enzymes and receptors.

Anticancer Activity

Several studies have highlighted the anticancer potential of compound X:

  • Inhibition of c-KIT Kinase : A study identified compound X as a potent inhibitor of the c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). It demonstrated effective inhibition against both wild-type and drug-resistant mutant forms of c-KIT in vitro and in vivo, suggesting its utility in treating GISTs resistant to standard therapies like imatinib .
  • Cell Proliferation Studies : In vitro assays showed that compound X significantly reduced cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent. The precise IC50 values varied depending on the cell line but were typically in the low micromolar range.

Antimicrobial Activity

Compound X also displays antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies using agar diffusion methods indicated that compound X possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting that it may serve as a scaffold for developing new antibacterial agents .

The biological activity of compound X is attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit kinases like c-KIT suggests that compound X may interfere with signal transduction pathways critical for cancer cell survival and proliferation.
  • Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cellular membranes effectively, potentially disrupting membrane integrity or function in microbial cells.

Case Studies

  • Gastrointestinal Stromal Tumors (GISTs) :
    • A clinical study evaluated the efficacy of compound X in patients with GISTs who were resistant to imatinib. Results indicated significant tumor reduction in a subset of patients, with manageable side effects.
  • Antimicrobial Efficacy :
    • In a laboratory setting, compound X was tested against various bacterial strains. The results demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with further studies needed to elucidate the exact mechanism behind this activity.

Data Summary

Activity TypeTargetAssay TypeResults
Anticancerc-KIT KinaseIn vitro & In vivoPotent inhibitor; effective against mutants
AntibacterialVarious BacteriaAgar diffusion methodMIC comparable to standard antibiotics

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